molecular formula C20H25NO3 B148271 Traxoprodil CAS No. 134234-12-1

Traxoprodil

Cat. No. B148271
CAS RN: 134234-12-1
M. Wt: 327.4 g/mol
InChI Key: QEMSVZNTSXPFJA-HNAYVOBHSA-N
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Description

Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . It has a molecular formula of C20H25NO3 . It is also known by its developmental code name CP-101,606 .


Molecular Structure Analysis

The molecular structure of Traxoprodil is characterized by a molecular formula of C20H25NO3 and a molecular weight of 327.4 g/mol . The IUPAC name for Traxoprodil is 1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol .

Scientific Research Applications

Antidepressant Effects

Traxoprodil has been shown to potentiate the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice . It has been found to exhibit antidepressant activity at a dose of 20 and 40 mg/kg, and this effect was not related to changes in animals’ locomotor activity . Moreover, co-administration of traxoprodil with imipramine, fluoxetine, or escitalopram, each in subtherapeutic doses, significantly affected the animals’ behavior in the forced swim test .

Neuroprotective Properties

Traxoprodil has demonstrated neuroprotective effects . It acts as an NMDA antagonist, selective for the NR2B subunit , which could potentially protect neurons from damage caused by excessive glutamate stimulation.

Analgesic Effects

Traxoprodil has shown analgesic (pain-relieving) effects in animal studies . This could be due to its action on the NMDA receptors, which are known to play a role in pain transmission.

Anti-Parkinsonian Effects

In animal studies, Traxoprodil has demonstrated anti-Parkinsonian effects . This suggests potential for its use in the treatment of Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.

Stroke Treatment

Traxoprodil has been researched in humans as a potential treatment to lessen the damage to the brain after stroke . However, results from clinical trials showed only modest benefit .

Rapid-Acting Antidepressant Effects

More recent animal studies have suggested traxoprodil may exhibit rapid-acting antidepressant effects similar to those of ketamine . Traxoprodil showed ketamine-like rapidly-acting antidepressant effects in a small clinical trial of 30 patients with depression who were non-responders to 6 weeks of paroxetine treatment .

Mechanism of Action

Target of Action

Traxoprodil, also known by its developmental code name CP-101606, is a drug developed by Pfizer . It acts as an antagonist of the NMDA (N-methyl-D-aspartate) receptor, specifically targeting the NR2B subunit . The NMDA receptor is a type of ionotropic glutamate receptor, and the NR2B subunit is one of its components .

Mode of Action

As a selective antagonist of the NR2B subunit of the NMDA receptor, Traxoprodil inhibits the activity of these receptors . This inhibition can potentiate the antidepressant-like effects of certain antidepressant drugs . The interaction of Traxoprodil with its targets leads to changes in the animals’ behavior, as observed in the forced swim test (FST) .

Biochemical Pathways

The biochemical pathways affected by Traxoprodil involve the glutamatergic neurotransmission system . Glutamate is an excitatory amino acid neurotransmitter in the central nervous system (CNS), and its ionotropic receptors, including the NMDA receptor, play a crucial role in neural signaling .

Pharmacokinetics

Traxoprodil is mainly metabolized by the cytochrome P450 (CYP) 2D6 enzyme . The pharmacokinetics of Traxoprodil differ between extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 . In PMs, about 89% of the administered dose was recovered, with the majority being excreted in the urine . The elimination of Traxoprodil was more rapid in EMs than in PMs . Traxoprodil is metabolized in both EMs and PMs, with approximately 7% and 50% of the administered radioactivity excreted as unchanged drug in the excreta of EMs and PMs, respectively .

Result of Action

The molecular and cellular effects of Traxoprodil’s action are primarily manifested as antidepressant-like behaviors . Moreover, co-administration of Traxoprodil with certain antidepressants significantly affected the animals’ behavior in the FST .

Action Environment

The action, efficacy, and stability of Traxoprodil can be influenced by various environmental factors. For instance, the phenotype of the individual (whether they are an extensive or poor metabolizer of CYP2D6) can significantly impact the pharmacokinetics and thus the action of Traxoprodil . Furthermore, the interaction between Traxoprodil and other drugs can also affect its action .

Safety and Hazards

Traxoprodil is considered toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMSVZNTSXPFJA-HNAYVOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158605
Record name Traxoprodil
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Traxoprodil

CAS RN

134234-12-1
Record name Traxoprodil
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Record name Traxoprodil [INN]
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Record name Traxoprodil
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Record name TRAXOPRODIL
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Synthesis routes and methods I

Procedure details

To an appropriate flask maintained under a nitrogen atmosphere, 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (189.5 g, 0.58 mol) and methanol (3.8 L) were added. The mixture was heated to 50-55° C. and then D-(−)-tartaric acid (87.0 g , 0.58 mol) was added. The mixture was heated at reflux (˜65° C.) for 5 hours. The slurry was cooled at 30-35° C. and then granulated for 1 hour at 30-35° C. The product was filtered and the cake was washed with fresh methanol (135 mL). The wet cake was sampled for a chiral HPLC assay to determine enantiomeric impurity levels. The wet cake was suspended in methanol (1.6 L), and the resulting slurry was heat at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours. The slurry was cooled to 30-35° C., granulated for 1 hour at 30-35° C. and then filtered. The filter cake was washed with methanol (136 mL) and then dried in vacuo at 40-45° C. for 18-24 hours. A sample was assayed by chiral HPLC. The D-(−)-tartrate salt of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (118.0 g) was obtained in 43% weight yield. At times, as the results show in Table 1 above an additional methanol reslurry is required to decrease the amount of the (1R,2R)-enantiomer impurity below 2.5%.
Quantity
189.5 g
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3.8 L
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87 g
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Synthesis routes and methods II

Procedure details

A preferred compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol ((1S,2S) free base), and its tartrate salt, can be prepared as described in U.S. Pat. No. 5,272,160, referred to above. The resolution of racemic 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol to form the (1S,2S) free base and the corresponding (1R,2R) enantiomer can be carried out as described in U.S. provisional patent application entitled "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-3-yl)-1-Propanol Methanesulfonate Trihydrate", referred to above, and as exemplified in Example 1 below.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A1: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) acts as a potent and selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the NR2B subunit. [, , , , , , , ]

Q2: How does antagonism of the NR2B subunit of the NMDAR relate to the observed antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A2: While the exact mechanism remains under investigation, research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)'s antidepressant-like effects may be linked to its modulation of two key signaling pathways: the brain-derived neurotrophic factor/extracellular signal-regulated kinase/cAMP-response element binding protein (BDNF/ERK/CREB) pathway and the protein kinase B/Forkhead box O/building information modelling (AKT/FOXO/Bim) pathway. [, , , , ]

Q3: What evidence suggests the involvement of the BDNF/ERK/CREB pathway in (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)'s effects?

A3: Studies have shown that chronic unpredictable mild stress (CUMS) in mice leads to decreased expression of BDNF, p-ERK1/2, and p-CREB in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) was observed to ameliorate these alterations, suggesting a potential role for the BDNF/ERK/CREB pathway in its antidepressant-like effects. []

Q4: What role does the AKT/FOXO/Bim pathway play in the context of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A4: Similar to the BDNF/ERK/CREB pathway, CUMS-induced stress in mice is associated with increased expression of AKT, FOXO, and Bim in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) has been found to attenuate these CUMS-induced changes, pointing towards a potential modulation of the AKT/FOXO/Bim pathway. []

Q5: What other potential mechanisms of action are being explored for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A5: Research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) might exert its effects by modulating hippocampal-prefrontal coupling and reward-related networks in the brain. [, ]

Q6: What is the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A6: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil).

Q7: Is there any available spectroscopic data characterizing the structure of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A7: The provided abstracts do not delve into the spectroscopic characterization of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil).

Q8: How is (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) metabolized in the body?

A8: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) is extensively metabolized, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The major metabolic pathways involve aromatic hydroxylation, O-glucuronidation, and methylation. [, ]

Q9: Are there differences in the metabolism of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) between different individuals?

A9: Yes, individuals classified as CYP2D6 extensive metabolizers (EMs) exhibit faster elimination of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) compared to CYP2D6 poor metabolizers (PMs). []

Q10: What is the primary route of elimination for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A10: The majority of the administered dose of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil) is excreted in the urine. []

Q11: What preclinical models have been used to investigate the antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?

A11: Several animal models, including the chronic unpredictable mild stress (CUMS) model, the forced swim test, and the tail suspension test, have been employed to assess the potential antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil). [, , ]

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